molecular formula C15H22N4O4 B12520487 3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid CAS No. 819883-47-1

3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid

Cat. No.: B12520487
CAS No.: 819883-47-1
M. Wt: 322.36 g/mol
InChI Key: QXPIXBFQIQKADZ-UHFFFAOYSA-N
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Description

3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two aminopropanoylamino groups attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 3,5-diformylbenzoic acid with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization, filtration, and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aminopropanoylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The aminopropanoylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

819883-47-1

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

3,5-bis[(3-aminopropanoylamino)methyl]benzoic acid

InChI

InChI=1S/C15H22N4O4/c16-3-1-13(20)18-8-10-5-11(7-12(6-10)15(22)23)9-19-14(21)2-4-17/h5-7H,1-4,8-9,16-17H2,(H,18,20)(H,19,21)(H,22,23)

InChI Key

QXPIXBFQIQKADZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CNC(=O)CCN)C(=O)O)CNC(=O)CCN

Origin of Product

United States

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